2-Iodo-4,4,5,5,5-pentafluoropentene
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Overview
Description
2-Iodo-4,4,5,5,5-pentafluoropentene is an organic compound with the molecular formula C5H4F5I and a molecular weight of 285.98 g/mol. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,4,5,5,5-pentafluoropentene typically involves the iodination of a pentafluoropentene precursor. One common method includes the reaction of pentafluoropentene with iodine in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,4,5,5,5-pentafluoropentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Addition: Halogens like chlorine or bromine can be added across the double bond.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
2-Iodo-4,4,5,5,5-pentafluoropentene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4,4,5,5,5-pentafluoropentene involves its interaction with molecular targets through its reactive iodine and fluorine atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,4,5,5,5-pentafluoropentene
- 2-Chloro-4,4,5,5,5-pentafluoropentene
- 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene
Uniqueness
2-Iodo-4,4,5,5,5-pentafluoropentene is unique due to the presence of both iodine and multiple fluorine atoms, which impart distinct reactivity and stability. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution reactions and can be used in a broader range of applications.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-2-iodopent-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEGHKHOKNMXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663076 |
Source
|
Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-73-0 |
Source
|
Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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